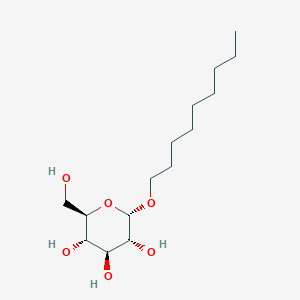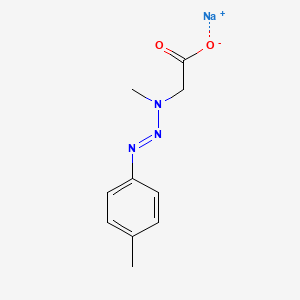
Acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt is a chemical compound with a complex structure that includes an acetic acid moiety and a triazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt typically involves the reaction of 4-methylphenylhydrazine with acetic acid under controlled conditions. The reaction proceeds through the formation of an intermediate triazenyl compound, which is then converted to the sodium salt form. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the triazenyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines or other derivatives.
Scientific Research Applications
Acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent or in other medical treatments.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt involves its interaction with specific molecular targets and pathways. The triazenyl group is known to interact with nucleophiles, leading to the formation of reactive intermediates that can affect cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazenyl derivatives and acetic acid derivatives. Examples include:
- Acetic acid, 4-methylphenyl ester
- Acetic acid, 2-(3-(4-chlorophenyl)-1-methyl-2-triazenyl)-, sodium salt
Uniqueness
What sets acetic acid, 2-(3-(4-methylphenyl)-1-methyl-2-triazenyl)-, sodium salt apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
51955-67-0 |
|---|---|
Molecular Formula |
C10H12N3NaO2 |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
sodium;2-[methyl-[(4-methylphenyl)diazenyl]amino]acetate |
InChI |
InChI=1S/C10H13N3O2.Na/c1-8-3-5-9(6-4-8)11-12-13(2)7-10(14)15;/h3-6H,7H2,1-2H3,(H,14,15);/q;+1/p-1 |
InChI Key |
SJQOKHZZCZNFOD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)N=NN(C)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)


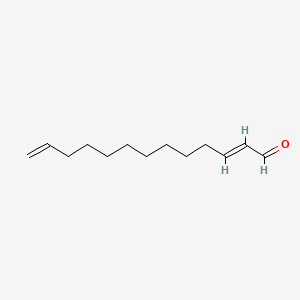
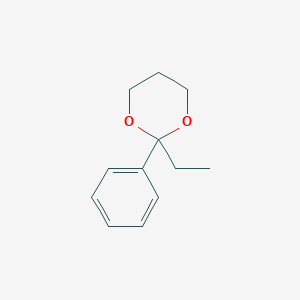
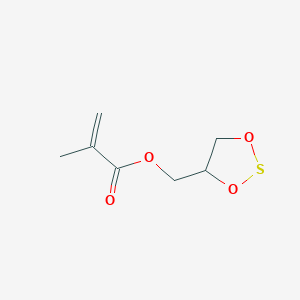
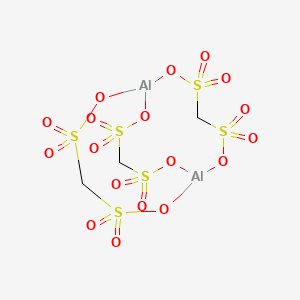
![copper;1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;sulfate](/img/structure/B13761913.png)



